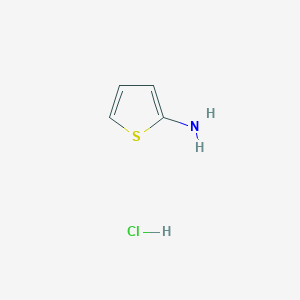

Thiophen-2-amine hydrochloride

Übersicht

Beschreibung

Thiophen-2-amine hydrochloride is a compound that is not directly mentioned in the provided papers, but its derivatives and related chemistry can be inferred from the synthesis and reactions of similar thiophene-based compounds. Thiophene derivatives are known for their utility in various fields, including pharmaceuticals and optoelectronic devices. The papers provided discuss the reactions of thiophene compounds with amines, the use of thiophosgene in synthesizing thioxo substituted heterocycles, and the synthesis of specific thiophene derivatives for different applications .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex and involves various chemical reactions. For instance, N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine was synthesized using a Buchwald–Hartwig cross-coupling reaction, which is a palladium-catalyzed reaction used to couple aryl halides with amines . This method is indicative of the type of reactions that might be used to synthesize thiophen-2-amine hydrochloride, although the exact synthesis route for this compound is not provided in the papers.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their properties and applications. For example, the crystal and molecular structure of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one was studied using X-ray diffraction, revealing that the thiophene ring exhibits a planar conformation which is affected by conjugation with the unsaturated keto group . This information is relevant to understanding the molecular structure of thiophen-2-amine hydrochloride, as the thiophene moiety is a common structural feature.

Chemical Reactions Analysis

Thiophene compounds can undergo various chemical reactions. The papers discuss the reaction of benzoxazoline-2-thione derivatives with amines to produce hydroxyphenylthioureas , and the use of thiophosgene in the synthesis of a wide variety of thioxo substituted heterocycles . These reactions are indicative of the reactivity of thiophene compounds and suggest that thiophen-2-amine hydrochloride could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The papers describe the use of various spectroscopic techniques, such as FT-IR, UV-visible, and NMR, to characterize these properties . Additionally, the nonlinearity in third harmonic generation observed in a thiophene derivative indicates potential optoelectronic applications . These studies provide a basis for understanding the properties of thiophen-2-amine hydrochloride, although specific data on this compound is not provided.

Wissenschaftliche Forschungsanwendungen

-

- Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

- Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection .

- This review provides an insight into the reported chemosensors (2008-2020) for thiophene scaffold as effective emission and absorption-based chemosensors .

-

Nonsteroidal Anti-Inflammatory Drug (NSAID)

-

Dental Anesthetic

-

Corrosion Inhibitors

-

Antioxidant

-

Kinases Inhibiting

-

Anti-Cancer

-

Voltage-Gated Sodium Channel Blocker

-

Anti-Inflammatory

-

Antimicrobial

-

Analgesic

-

Antihypertensive

-

Antitumor Activity

Safety And Hazards

Thiophen-2-amine is considered hazardous. It is highly flammable and harmful if swallowed. It can cause serious eye irritation. Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Zukünftige Richtungen

Thiophene-based compounds have been gaining interest due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the design and detection mechanism of various thiophen-2-amine-based probes, practical applicability, and their advanced models .

Eigenschaften

IUPAC Name |

thiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGDRSIZYKSOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490498 | |

| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-2-amine hydrochloride | |

CAS RN |

18621-53-9 | |

| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

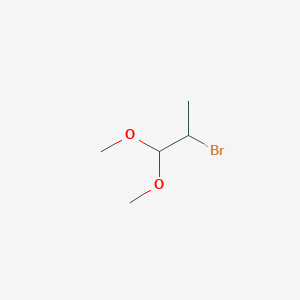

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)